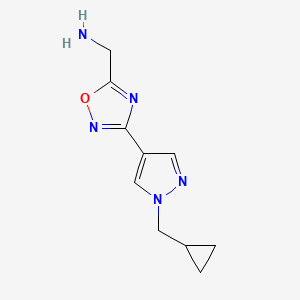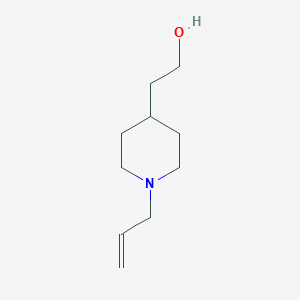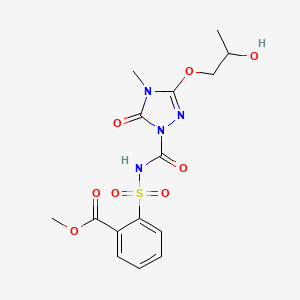![molecular formula C8H10ClN3O2 B1488515 2-[(6-氯嘧啶-4-基)氨基]乙酸乙酯 CAS No. 1247700-25-9](/img/structure/B1488515.png)
2-[(6-氯嘧啶-4-基)氨基]乙酸乙酯
描述
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate consists of an ethyl ester group attached to a 2-amino-6-chloropyrimidine ring . The InChI code for this compound is InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-5-10-6/h3,5H,2,4H2,1H3 .
Physical and Chemical Properties Analysis
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is a colorless to tan liquid . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available from the search results.
科学研究应用
合成化学与化合物形成
- 4-氯乙酰乙酸乙酯与 4-氨基-6-羟基-2-嘧啶硫醇反应,生成 3-羟基-5-氧代-7-氨基噻唑啉并[3,2-a]嘧啶-3-乙酸乙酯。该过程展示了该化合物在合成复杂化学结构中的作用,这在合成化学中至关重要 (Campaigne 等,1981)。
- 当 2-(4-氯嘧啶-5-基)乙酸乙酯衍生物与氨反应时,会生成 2-(4-氨基嘧啶-5-基)乙酰胺,然后环化形成生物相关化合物,如二氮杂氧吲哚 (Kókai 等,2016)。
生物相关性和抗菌活性
- 在 6-氨基尿嘧啶和乙酰氧氯乙酸的研究中发现,生成的 2-(6-氨基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)-2-氧代乙酸乙酯表现出较低的抗菌和抗肿瘤活性,突出了这些化合物潜在的生物学应用 (Gasparyan 等,2016)。
农业和环境影响
- 结构相似的氯磺隆乙酯用作除草剂。它在土壤中的降解涉及微生物转化,其中黑曲霉等真菌发挥着重要作用。了解此类化合物的降解途径可以为环境管理策略提供信息 (Sharma 等,2012)。
抗癌研究
- 2-[(6-氯嘧啶-4-基)氨基]乙酸乙酯具有结构成分的乙基(6-氨基-4-氯-5-硝基吡啶-2-基)氨基甲酸酯已被研究其对癌细胞增殖和存活的潜在影响,表明在开发抗癌剂中的作用 (Temple 等,1983)。
葡萄糖苷酶抑制研究
- 已合成出新型的 2-[芳基(噻唑-2-基)氨基]乙酸乙酯,并显示出对 α-葡萄糖苷酶和 β-葡萄糖苷酶酶的高抑制活性。这表明在糖尿病等疾病的治疗中具有潜在应用 (Babar 等,2017)。
软体动物杀灭特性
- 已证明某些 2-[(6-氯嘧啶-4-基)氨基]乙酸乙酯衍生物具有软体动物杀灭特性,可用于控制作为血吸虫病等疾病中间宿主的蜗牛种群 (El-bayouki 和 Basyouni,1988)。
抗结核活性
- 与 2-[(6-氯嘧啶-4-基)氨基]乙酸乙酯相关的化合物乙基 1-(6-(4-取代乙酰基哌嗪-1-基)嘧啶-4-基)-5-氨基-1H-吡唑-4-羧酸酯显示出作为抗结核剂的显着潜力 (Vavaiya 等,2022)。
安全和危害
作用机制
Mode of Action
As with many organic compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate’s action are currently unknown. Understanding these effects will require further experimental studies and will be crucial for predicting the compound’s potential therapeutic applications .
生化分析
Biochemical Properties
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are crucial for the compound’s potential use in anticancer therapies, as it can inhibit the synthesis of DNA and RNA in rapidly dividing cells .
Cellular Effects
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it has been observed to affect the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate involves its binding interactions with specific biomolecules. It acts as an inhibitor of dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to a decrease in nucleotide production, ultimately affecting cell division and growth. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is involved in several metabolic pathways, including those related to nucleotide synthesis and folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the production of nucleotides and other metabolites. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting cellular function and growth .
Transport and Distribution
The transport and distribution of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins involved in DNA synthesis and gene expression. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments or organelles within the cell .
属性
IUPAC Name |
ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMDHGTCMKYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)






![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)

